molecular formula C24H19NO5S B11475803 7-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11475803
M. Wt: 433.5 g/mol
InChI Key: LSAFTZQBCMMEOL-UHFFFAOYSA-N
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Description

7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound featuring a thienopyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as methoxy, prop-2-yn-1-yloxy, and carboxylic acid, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde . This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to form the final thienopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the prop-2-yn-1-yloxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID apart is its unique combination of functional groups and the thienopyridine core. This structure allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

Molecular Formula

C24H19NO5S

Molecular Weight

433.5 g/mol

IUPAC Name

7-(3-methoxy-4-prop-2-ynoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C24H19NO5S/c1-3-11-30-17-10-9-15(12-18(17)29-2)16-13-19(26)25-21-20(14-7-5-4-6-8-14)23(24(27)28)31-22(16)21/h1,4-10,12,16H,11,13H2,2H3,(H,25,26)(H,27,28)

InChI Key

LSAFTZQBCMMEOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OCC#C

Origin of Product

United States

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